3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 625377-66-4

3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Catalog Number: EVT-2841358
CAS Number: 625377-66-4
Molecular Formula: C14H10F3N3O2S
Molecular Weight: 341.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (DD1E5) is a novel, small molecule inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) []. This compound is classified as a thieno[2,3-b]pyridine derivative and represents a potential therapeutic lead for diseases characterized by elevated nitric oxide (NO) production, such as cancer [].

Mechanism of Action

DD1E5 functions as a competitive inhibitor of DDAH1 with a dissociation constant (Ki) of 2.05 ± 0.15 μM []. It exhibits time and concentration-dependent inhibition of DDAH1, demonstrating tight binding with an inactivation rate constant of 0.2756 ± 0.015 M-1 S-1 []. By inhibiting DDAH1, DD1E5 leads to the accumulation of asymmetric dimethylarginine (ADMA) []. ADMA, in turn, acts as an endogenous inhibitor of nitric oxide synthase (NOS), ultimately leading to a reduction in NO production [].

Applications

Anticancer Activity

  • Inhibit Cancer Cell Proliferation: Treatment of cancer cells with DD1E5 resulted in the inhibition of cell proliferation, likely due to the reduced NO production and ADMA accumulation [].
  • Reverse DDAH1-Induced Effects: DD1E5 effectively reversed the elevated levels of vascular endothelial growth factor (VEGF), c-Myc, hypoxia-inducible factor 1-alpha (HIF-1α), and inducible NOS (iNOS) in prostate cancer (PCa) cells overexpressing DDAH1 [].
  • Inhibit Angiogenesis: DD1E5 exhibited antiangiogenic potential by abrogating the secretion of angiogenic factors, such as basic fibroblast growth factor (bFGF) and interleukin-8 (IL-8) [].
  • Suppress Tumor Growth In Vivo: In a xenograft model using PCa cells overexpressing DDAH1, DD1E5 significantly inhibited tumor growth. This effect was accompanied by a reduction in tumor endothelial content, indicated by low CD31 expression []. Additionally, DD1E5 treatment reversed the elevated expression levels of VEGF, HIF-1α, and iNOS within the tumors [].

Ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate

  • Compound Description: This compound is a key intermediate in the synthesis of various thieno[2,3-b]pyridine derivatives, including those with a trifluoromethyl group at the 4-position. []
  • Relevance: This compound shares the core thieno[2,3-b]pyridine structure with 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. The presence of the trifluoromethyl group at the 4-position and the 2-thioester substituent highlights the synthetic versatility of this scaffold for generating diverse derivatives. []
  • Compound Description: This compound is another crucial intermediate derived from the same synthetic pathway as the previous compound, further demonstrating the potential for diversification at the 2-position of the thieno[2,3-b]pyridine scaffold. []
  • Relevance: Similar to 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, this compound possesses a 3-amino group and a 4-trifluoromethyl group on the thieno[2,3-b]pyridine core. The presence of the 2-ester group instead of the 2-carboxamide emphasizes the potential for structural modifications at this position. []
  • Compound Description: This compound serves as a versatile precursor for synthesizing various fused heterocyclic systems, including pyridothienopyrimidines and triazolopyridothienopyrimidines. [, ]
  • Relevance: This compound and 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide share the 3-amino-thieno[2,3-b]pyridine-2-carboxamide core structure, highlighting the importance of this motif in medicinal chemistry. The variations in the 6-aryl substituent illustrate the possibility of exploring different heterocyclic groups at this position to modify biological activity. [, ]
  • Compound Description: This compound is a representative example of a thieno[2,3-b]pyridine-2-carboxamide derivative with potential biological activity. []
  • Relevance: Sharing the core 3-aminothieno[2,3-b]pyridine-2-carboxamide structure with 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, this compound exemplifies the structural diversity achievable within this class of compounds by modifying the substituents on the benzene ring and the amide nitrogen. []
  • Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of muscarinic M2 and M4 receptors, demonstrating the potential of thieno[2,3-b]pyridines for targeting G protein-coupled receptors (GPCRs). [, ]
  • Relevance: While structurally more complex, LY2119620 shares the core 3-aminothieno[2,3-b]pyridine-2-carboxamide structure with 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, emphasizing the importance of this scaffold in medicinal chemistry for diverse therapeutic targets. [, ]

3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (DD1E5)

  • Compound Description: This compound acts as a potent and selective Dimethylarginine dimethylaminohydrolase 1 (DDAH1) inhibitor, exhibiting promising anticancer activity by elevating asymmetric dimethylarginine (ADMA) levels and modulating nitric oxide (NO) production. []
  • Relevance: This compound shares the 3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide core with 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. Both compounds exemplify the potential of this class as DDAH1 inhibitors, showcasing the possibility of tuning the pharmacological profile by modifying substituents on the thieno[2,3-b]pyridine scaffold. []

3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (103833)

  • Compound Description: This compound, identified in earlier studies, effectively inhibits HIV replication by interfering with the Rev/RRE pathway, highlighting the antiviral potential within this class of compounds. []
  • Relevance: Despite subtle structural differences, this compound and 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide share the core 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, showcasing the versatility of this structural motif for targeting diverse biological pathways. []

3-amino-N-phenyl-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (6)

  • Compound Description: This compound, belonging to a series of pyridine derivatives designed as neonicotinoid analogues, displays promising insecticidal activity against cowpea aphid (Aphis craccivora Koch), emphasizing the agricultural application potential within this chemical class. []
  • Relevance: Despite structural variations, this compound shares the core 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold with 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, demonstrating the versatility of this structure for targeting different biological systems with diverse activities. []

Properties

CAS Number

625377-66-4

Product Name

3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

IUPAC Name

3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C14H10F3N3O2S

Molecular Weight

341.31

InChI

InChI=1S/C14H10F3N3O2S/c1-5-2-3-8(22-5)7-4-6(14(15,16)17)9-10(18)11(12(19)21)23-13(9)20-7/h2-4H,18H2,1H3,(H2,19,21)

InChI Key

ORAOURDJEJIRFN-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.